molecular formula C12H15N3O2 B11878336 7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one CAS No. 57980-10-6

7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B11878336
CAS No.: 57980-10-6
M. Wt: 233.27 g/mol
InChI Key: AFKJTHQMVIWPPA-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxy group, and a methyl group attached to a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding n-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield n-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt)
  • 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi)
  • 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT)

Uniqueness

Compared to these similar compounds, 7-(Dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2(1H)-one is unique due to its specific substitution pattern on the naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

57980-10-6

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

7-(dimethylamino)-4-methoxy-1-methyl-1,8-naphthyridin-2-one

InChI

InChI=1S/C12H15N3O2/c1-14(2)10-6-5-8-9(17-4)7-11(16)15(3)12(8)13-10/h5-7H,1-4H3

InChI Key

AFKJTHQMVIWPPA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C2=C1N=C(C=C2)N(C)C)OC

Origin of Product

United States

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